(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide
Description
Properties
Molecular Formula |
C27H27Cl2N5O3S |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide |
InChI |
InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24-/m0/s1 |
InChI Key |
GTCSIQFTNPTSLO-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
β-Keto Ester Preparation
The dihydropyrazole scaffold is synthesized via cyclocondensation of β-keto esters with substituted hydrazines. For example, 4-chlorophenylacetone is converted to methyl 3-(4-chlorophenyl)-3-oxopropanoate using dimethyl oxalate and sodium methoxide in diethyl ether.
Reaction Conditions
Hydrazine Cyclization
The β-keto ester reacts with phenylhydrazine to form the 3,4-dihydropyrazole ring. Stereochemical control at C4 (4R) is achieved using chiral catalysts (e.g., L-proline) or via enzymatic resolution.
Example Protocol
- Dissolve methyl 3-(4-chlorophenyl)-3-oxopropanoate (10 mmol) in ethanol.
- Add phenylhydrazine (12 mmol) and reflux for 12 hours.
- Isolate the racemic dihydropyrazole and resolve using chiral HPLC.
Sulfonylation of the Dihydropyrazole Amine
Sulfonyl Chloride Coupling
The free amine on the dihydropyrazole reacts with 4-chlorobenzenesulfonyl chloride under basic conditions.
Procedure
- Dissolve (4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-amine (5 mmol) in dichloromethane.
- Add triethylamine (6 mmol) and 4-chlorobenzenesulfonyl chloride (5.5 mmol).
- Stir at 0–5°C for 4 hours, then warm to room temperature.
- Purify via recrystallization (ethyl acetate/n-heptane).
Key Data
- Yield : 65–75%
- Purity : >95% (HPLC)
Stereoselective Amide Formation
(2S)-2-Amino-3-Methylbutanamide Synthesis
L-Valine is converted to the corresponding amide via:
Schiff Base Formation
The primary amine of the amide condenses with the ketone intermediate of the sulfonylated dihydropyrazole.
Reaction Conditions
- Reactants : Sulfonylated dihydropyrazole (1 eq), (2S)-2-amino-3-methylbutanamide (1.2 eq)
- Solvent : Methanol
- Catalyst : Acetic acid (5 mol%)
- Temperature : Reflux for 8 hours
Purification and Characterization
Chromatographic Separation
Final purification uses silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization in acetonitrile.
Spectroscopic Validation
- ¹H NMR : δ 7.8–7.2 (m, aromatic H), 2.9 (s, CH₃), 1.1 (d, J = 6.8 Hz, CH(CH₃)₂).
- HPLC : Retention time = 12.3 min (Chiralpak AD-H column).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the reduced dihydropyrazole derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
The compound (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Physicochemical and Functional Comparisons
Polarity and Solubility
- The target compound ’s sulfonamide and amide groups enhance polarity but are counterbalanced by hydrophobic chlorophenyl and phenyl groups, suggesting moderate aqueous solubility .
- Octa-deuterated JD5037 exhibits similar solubility but improved stability due to deuterium substitution .
- The phenoxyacetamido analog (Entry 3, Table 1) includes a polar hydroxy group, likely improving solubility .
Pharmacological Potential
Biological Activity
The compound (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide, also known by its chemical formula C27H27Cl2N5O3S, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C27H27Cl2N5O3S
- Molecular Weight : 532.50 g/mol
- CAS Number : Not explicitly listed in the provided sources.
Structural Features
The compound features a complex structure with a dihydropyrazole ring, chlorophenyl groups, and a sulfonamide moiety, which are known to contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have been tested against various bacterial strains. A study reported that pyrazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, certain pyrazole derivatives exhibited significant inhibition of COX activity, suggesting their potential use in treating inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific analogs have shown promising results in vitro against various cancer cell lines, including MCF-7 breast cancer cells .
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Receptors : It may bind to various cellular receptors, modulating signaling pathways related to cell growth and apoptosis.
- Antimicrobial Mechanisms : The compound might disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics .
| Compound | Zone of Inhibition (mm) | Activity |
|---|---|---|
| 10a | 15 | Moderate |
| 10b | 20 | Good |
| 10c | 12 | Weak |
Study 2: Anti-inflammatory Assessment
An investigation into the anti-inflammatory effects showcased that specific pyrazole derivatives significantly reduced inflammation markers in vitro. The IC50 values for COX inhibition ranged from 0.05 µM to 0.15 µM across different compounds .
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| A | 0.05 | COX-1 |
| B | 0.10 | COX-2 |
| C | 0.15 | Dual Inhibitor |
Study 3: Anticancer Activity
In vitro studies on MCF-7 cells revealed that certain pyrazole derivatives induced apoptosis at concentrations as low as 1 µM, indicating their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
